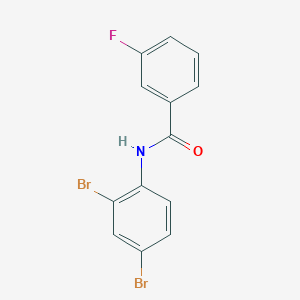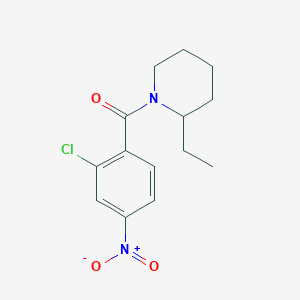![molecular formula C15H14N2O5S B11692170 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11692170.png)
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]-2-méthoxyphényl propanoate est un composé organique complexe possédant un potentiel significatif dans divers domaines scientifiques. Ce composé présente une structure unique comprenant un cycle thioxotetrahydropyrimidine, connu pour son activité biologique et ses applications thérapeutiques potentielles.
Méthodes De Préparation
La synthèse du 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]-2-méthoxyphényl propanoate implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le cycle thioxotetrahydropyrimidine. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, souvent en utilisant des catalyseurs et des conditions de réaction spécifiques pour améliorer l'efficacité .
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes ou des sulfones, selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en un thiol ou d'autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier au niveau du groupe méthoxyphényle. Les réactifs courants pour ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution
Applications De Recherche Scientifique
Le 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]-2-méthoxyphényl propanoate a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : L'activité biologique du composé en fait un candidat pour l'étude des interactions enzymatiques et des processus cellulaires.
Mécanisme d'action
Le composé exerce ses effets principalement par l'inhibition des interactions protéine-protéine, telles que celles impliquant la protéine suppresseur de tumeur p53 et ses protéines régulatrices MDM2 et MDMX. En se liant à ces protéines, il empêche leur interaction avec p53, activant ainsi les fonctions suppresseurs de tumeurs de p53. Ce mécanisme est crucial dans la recherche sur le cancer, car il peut potentiellement restaurer la fonction de p53 dans les cellules cancéreuses où elle est autrement inactivée .
Mécanisme D'action
The mechanism of action of 4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés de thioxotetrahydropyrimidine et des inhibiteurs à base de pyrrole. Ce qui distingue le 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]-2-méthoxyphényl propanoate, c'est sa structure spécifique qui permet une liaison à haute affinité à MDM2 et MDMX, ce qui en fait un puissant inhibiteur de ces interactions. D'autres composés similaires peuvent inclure :
- 5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)méthyl]-2-méthoxyphényl 4-chlorobenzènesulfonate
- 2-(3-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)méthyl)-2,5-diméthyl-1H-pyrrol-1-yl)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carbonitrile .
Propriétés
Formule moléculaire |
C15H14N2O5S |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C15H14N2O5S/c1-3-12(18)22-10-5-4-8(7-11(10)21-2)6-9-13(19)16-15(23)17-14(9)20/h4-7H,3H2,1-2H3,(H2,16,17,19,20,23) |
Clé InChI |
OVQBSSNSPJHUNA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692092.png)
![2-[(E)-{2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol](/img/structure/B11692098.png)

![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692106.png)

![6-methyl-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11692111.png)
![2-[(4-nitrophenyl)sulfanyl]-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11692121.png)
![{2-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11692132.png)

![N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B11692136.png)



![N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B11692156.png)
